3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Description
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a fluoromethyl group and a 5-methylfuran-2-yl group
Properties
IUPAC Name |
3-(fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLQAEJORJLMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluoromethyl and 5-methylfuran-2-yl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated processes to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoromethyl and 5-methylfuran-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been evaluated for its potential anticancer properties. Research indicates that derivatives of pyrrolidine, including 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine, exhibit promising activity against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth effectively, with some showing mean growth inhibition (GI) values in the low micromolar range against human tumor cells . This suggests that further exploration of this compound could yield new therapeutic agents for cancer treatment.
1.2 Antimicrobial Properties
There is growing interest in the antimicrobial properties of pyrrolidine derivatives. Compounds structurally similar to this compound have been reported to exhibit activity against a range of bacterial and fungal pathogens. The presence of the fluoromethyl group is believed to enhance the lipophilicity and bioactivity of the molecule, making it a candidate for developing new antibiotics .
Synthetic Applications
2.1 Synthesis of Heterocycles
This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex heterocyclic structures. Its reactivity allows for various transformations that can lead to the synthesis of novel compounds with potential biological activities. For example, it can be utilized in the synthesis of other fluorinated pyrrolidines or furan-containing derivatives, which are valuable in drug discovery .
2.2 Use in Pharmaceutical Formulations
The unique properties of this compound make it suitable for incorporation into pharmaceutical formulations aimed at enhancing drug solubility and stability. Its ability to modify the pharmacokinetic profiles of drugs can be advantageous in developing new therapeutic agents with improved efficacy and reduced side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl and 5-methylfuran-2-yl groups may enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4-(5-methylfuran-2-yl)pyrrolidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)-4-(5-methylfuran-2-yl)pyrrolidine: Contains a bromomethyl group, offering different reactivity and properties.
3-(Hydroxymethyl)-4-(5-methylfuran-2-yl)pyrrolidine: Features a hydroxymethyl group, which can influence its solubility and reactivity.
Uniqueness
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine is unique due to the presence of the fluoromethyl group, which can impart distinct electronic and steric effects
Biological Activity
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The introduction of the fluoromethyl group is crucial as fluorination often enhances bioavailability and alters the pharmacokinetic properties of organic compounds. The synthetic pathway may include the formation of pyrrolidine derivatives through methods such as nucleophilic substitution and cyclization reactions involving furan derivatives.
Antimicrobial Properties
Research indicates that compounds with a pyrrolidine structure exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been shown to inhibit the growth of various bacteria, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 22h | MRSA | 30 µM |
| 12k | Bacillus anthracis | 16 µM |
| 12a | Mycobacterium tuberculosis | 35 µM |
This table summarizes the antimicrobial efficacy of selected pyrrolidine derivatives, indicating that modifications to the structure can significantly impact their biological activity.
Pharmacological Applications
The compound's structural characteristics suggest potential applications in treating various conditions. For instance, pyrrolidine derivatives have been associated with antiepileptic activity and other therapeutic effects . The presence of the furan ring may contribute to these effects by enhancing interaction with biological targets.
Case Studies
- Antibacterial Efficacy : A study evaluated several pyrrolidine derivatives against clinical isolates of antibiotic-resistant bacteria. Compound 22h demonstrated notable activity against MRSA at a MIC of 16 µM, suggesting its potential as a lead compound for developing new antibiotics .
- CNS Penetration : Fluorinated compounds often show improved central nervous system (CNS) penetration. The incorporation of a fluoromethyl group in similar structures has been linked to enhanced bioavailability in neurological applications .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may act by inhibiting specific enzymes or pathways critical for microbial survival or proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
